molecular formula C8H7F5N2O2 B15385669 1-(2-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine

1-(2-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B15385669
M. Wt: 258.15 g/mol
InChI Key: ZAGBQRMQMLNDKE-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-5-(Trifluoromethoxy)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two distinct substituents: a difluoromethoxy group (–OCF₂H) at the 2-position and a trifluoromethoxy group (–OCF₃) at the 5-position of the benzene ring. This compound is hypothesized to serve as a key intermediate in synthesizing fluorinated heterocycles, such as pyrazoles or thiazoles, due to the reactivity of the hydrazine (–NH–NH₂) group .

Properties

Molecular Formula

C8H7F5N2O2

Molecular Weight

258.15 g/mol

IUPAC Name

[2-(difluoromethoxy)-5-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2O2/c9-7(10)16-6-2-1-4(3-5(6)15-14)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

ZAGBQRMQMLNDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)NN)OC(F)F

Origin of Product

United States

Biological Activity

1-(2-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine is a compound of significant interest within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C9H7F5N2O2
  • Molecular Weight : 232.16 g/mol
  • Canonical SMILES : CC(=N)C1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F

This structure includes a hydrazine moiety attached to a phenyl ring that bears two fluorinated methoxy groups, enhancing its lipophilicity and potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may modulate various receptor pathways, influencing cellular signaling.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes, affecting metabolic processes.
  • Gene Expression Modulation : It has the potential to alter gene expression profiles, impacting cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of hydrazine compounds can inhibit the growth of various bacteria and fungi. For instance, compounds structurally related to this compound have demonstrated moderate inhibition against Mycobacterium tuberculosis and Mycobacterium avium .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), with some analogues showing IC50 values lower than clinically used drugs like rivastigmine .

Case Studies and Research Findings

StudyFindings
PMC7287908Investigated N-alkyl derivatives of hydrazine for antimicrobial properties. The study found moderate AChE inhibition (IC50 values ranging from 27.04 to 106.75 µM), with some compounds outperforming rivastigmine .
Sigma-AldrichReported on the synthesis and characterization of fluorinated hydrazines, emphasizing their potential in drug discovery due to their unique chemical properties .
PubChemProvided extensive data on the biological activity of related compounds, indicating potential toxicity and bioactivity through receptor interactions .

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Compounds in this class may exhibit harmful effects if not handled properly. For example, acute toxicity studies indicate risks associated with ingestion or inhalation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with structurally related hydrazine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Predicted pKa
1-(2-(Difluoromethoxy)-5-(Trifluoromethoxy)phenyl)hydrazine C₉H₇F₅N₂O₂ 302.16* –OCF₂H (2), –OCF₃ (5) ~4.5–5.0†
1-(2-Ethyl-5-(Trifluoromethoxy)phenyl)hydrazine C₉H₁₁F₃N₂O 220.19 –C₂H₅ (2), –OCF₃ (5) 4.95
[2-(Difluoromethoxy)phenyl]methyl hydrazine C₈H₁₀F₂N₂O 204.18 –CH₂–NH–NH₂ (benzyl), –OCF₂H (2) N/A

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects : The trifluoromethoxy group (–OCF₃) is more electron-withdrawing than ethyl (–C₂H₅), which may increase the acidity of the hydrazine group in the target compound compared to its ethyl-substituted analog .
Target Compound:

Halogenated Precursor Reaction : Reacting a dihalogenated aromatic compound (e.g., 1,2-dichloro-4-trifluoromethoxybenzene) with hydrazine hydrate in a polar solvent like DMF or acetic acid .

Substitution Reactions : Introducing the difluoromethoxy group via nucleophilic displacement of a nitro or halogen substituent using difluoromethoxide reagents .

Comparison with Analogs:
  • 1-(2-Ethyl-5-(Trifluoromethoxy)phenyl)hydrazine : Synthesized via Friedel-Crafts alkylation followed by hydrazine substitution, leveraging the ethyl group’s electron-donating effects to stabilize intermediates .
  • Benzyl Hydrazines (CAS 887596-66-9) : Prepared by benzyl bromide derivatives reacting with hydrazine, a method adaptable to the target compound if brominated precursors are available .
Target Compound:
  • Heterocycle Synthesis : Likely reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which cyclize into pyrazoles or thiazoles under acidic or oxidative conditions .
  • Pharmaceutical Potential: Fluorine substituents may enhance blood-brain barrier penetration, making it valuable in CNS drug development (e.g., analogs in involve fluorinated chromenones with bioactivity) .
Analog-Specific Reactivity:
  • 1-(2-Ethyl-5-(Trifluoromethoxy)phenyl)hydrazine : The ethyl group’s electron-donating effect may slow cyclization compared to the target compound’s electron-withdrawing substituents .
  • Benzyl Hydrazines : The benzyl–NH–NH₂ moiety facilitates nucleophilic attacks, useful in synthesizing Schiff bases or metal complexes .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine?

The synthesis typically involves:

  • Step 1: Halogenation or functionalization of the phenyl ring to introduce difluoromethoxy and trifluoromethoxy groups.
  • Step 2: Hydrazine coupling via nucleophilic substitution or diazotization reactions under controlled pH and temperature (4–8°C) .
  • Step 3: Purification using column chromatography or recrystallization. Critical parameters include inert atmospheres (e.g., N₂) to prevent oxidation and strict temperature control (<10°C) during hydrazine addition .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques:
    • NMR (¹H/¹³C/¹⁹F): Confirm substituent positions and hydrazine proton signals (δ 3.5–5.0 ppm) .
    • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H⁺] at m/z 192.14 for C₇H₇F₃N₂O) .
    • HPLC: Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Q. What role do fluorine substituents play in its reactivity and stability?

  • Electron-Withdrawing Effects: The difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups enhance electrophilicity of the phenyl ring, facilitating nucleophilic attacks (e.g., condensation with ketones to form hydrazones) .
  • Metabolic Stability: Fluorine atoms improve resistance to oxidative degradation, critical for in vitro bioactivity assays .

Advanced Research Questions

Q. How does this compound compare to structurally similar hydrazine derivatives in biological activity?

Compound Substituents Bioactivity
Target Compound 2-OCF₂H, 5-OCF₃Potential kinase inhibition
4-(Trifluoromethoxy)phenylSingle -OCF₃ groupAnticancer activity (IC₅₀ ~10 µM)
1-(4-Chlorophenyl)hydrazine-Cl substituentAntifungal properties
Key Insight: The dual fluorine substituents may enhance target selectivity in enzyme inhibition assays .

Q. What mechanistic insights exist for its reactions in medicinal chemistry?

  • Hydrazone Formation: Reacts with carbonyl groups (e.g., aldehydes/ketones) via acid-catalyzed condensation. Kinetic studies show second-order dependence on hydrazine concentration .
  • Cyclization Reactions: Forms pyrazole or triazole derivatives under microwave-assisted conditions (e.g., 120°C, 30 min), useful for scaffold diversification .

Q. How can computational methods optimize its drug-likeness?

  • Molecular Docking: Predict binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The trifluoromethoxy group shows strong hydrophobic interactions with active-site residues .
  • ADMET Prediction: SwissADME analysis indicates high permeability (LogP ~2.1) but potential hepatotoxicity (CYP3A4 inhibition) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Yield Optimization: Batch reactions >10 g often require flow chemistry to maintain temperature control and reduce byproducts .
  • Safety: Hydrazine intermediates are explosive; safer alternatives (e.g., Boc-protected hydrazines) are recommended for large-scale use .

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